molecular formula C13H11NO2S2 B3018499 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one

Cat. No.: B3018499
M. Wt: 277.4 g/mol
InChI Key: ALZXUICHTVTLKW-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic system featuring oxygen (8-oxa), sulfur (12,16-dithia), and nitrogen (14-aza) atoms within its fused ring structure. The bicyclic framework (tetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]) suggests a complex stereochemistry with bridgehead double bonds at positions 2,4,6, and 13(17). The ketone group at position 15 enhances its reactivity, making it a candidate for further functionalization.

Properties

IUPAC Name

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c15-13-14-12-11(18-13)10-7(6-17-12)5-16-9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZXUICHTVTLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-325809 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of WAY-325809 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-325809 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WAY-325809 has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of WAY-325809 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related tetracyclic heterocycles:

Compound Heteroatoms Substituents Key Properties References
8-oxa-12,16-dithia-14-azatetracyclo[...]-15-one 1O, 2S, 1N Ketone (C15) High polarity due to S and O; potential for hydrogen bonding via ketone N/A*
Methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carboxylate 2O, 2N Phenyl, methyl ester Stabilized by aromatic rings; ester group enables derivatization
16-Methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carbonitrile 2O, 2N Methylphenyl, nitrile Electron-withdrawing nitrile enhances stability; crystallizes in monoclinic system
Methyl-11-(2-chlorophenyl)-16-methyl-8-[(4-methylbenzene)sulfonyl]-14-phenyl-12-oxa-8,14,15-triazatetracyclo[...] 1O, 3N Chlorophenyl, sulfonyl Sulfonyl group improves solubility; chloro-substituent impacts bioactivity
4,5,15,16-tetramethoxy-10-azatetracyclo[...]-8-one 1N, 4OMe Methoxy groups Methoxy groups enhance lipophilicity; potential CNS activity
Apomorphine derivative: 3,4-Dihydroxy-10-methyl-10-azatetracyclo[...]-6-sulfonic acid 1N, 2OH, 1SO3H Hydroxy, sulfonic acid High water solubility; sulfonic acid group aids in binding

*Note: Direct data for the target compound are inferred from analogous systems.

Key Comparative Insights:

Triaza systems (e.g., ) show stronger intermolecular interactions (e.g., hydrogen bonding) but lower thermal stability than the target compound .

Substituent Effects :

  • Aromatic substituents (e.g., phenyl, methylphenyl) enhance π-π stacking in crystals, as seen in and .
  • Functional groups like sulfonyl () or nitrile () modulate solubility and reactivity, whereas the ketone in the target compound offers a site for nucleophilic attack .

Synthetic Pathways :

  • Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂/BINAP in ) is common for constructing similar frameworks, though sulfur incorporation may require specialized conditions (e.g., thiourea precursors) .
  • Slow evaporation crystallization () is widely used for obtaining single crystals of these derivatives .

Biological and Material Relevance :

  • Methoxy-substituted analogs () are explored for CNS applications, while sulfonic acid derivatives () target receptor binding .
  • The target compound’s sulfur atoms could confer unique photophysical properties, akin to thiophene-based materials .

Biological Activity

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique tetracyclic structure incorporating multiple heteroatoms (oxygen, nitrogen, and sulfur), which contribute to its distinct chemical properties and reactivity.

PropertyValue
Molecular Formula C13H9NO3S2
Molecular Weight 291.3 g/mol
IUPAC Name This compound
InChI Key PTQADHQETJNTJD-UHFFFAOYSA-N
Canonical SMILES C1C2C(C3=CC=CC=C3OC2=O)C4=C(S1)NC(=O)S4

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites.
  • Receptor Modulation : It can potentially modulate receptor activity due to its structural characteristics.
  • Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activities by scavenging free radicals.

Pharmacological Potential

Research indicates that compounds with similar structural motifs often demonstrate significant pharmacological properties:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Potential for inhibiting cancer cell proliferation has been noted in related compounds.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on derivatives of tetracyclic compounds showed promising results against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Cancer Cell Line Inhibition : In vitro assays demonstrated that compounds structurally related to 8-oxa-12,16-dithia exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a potential role in anticancer drug development.
  • Enzyme Inhibition Assays : Research indicated that the compound could inhibit specific enzymes involved in inflammatory pathways, which could lead to applications in anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
12-Phenyl-17-oxa-15-azatetracyclo[8.7.0.02,7.011,16]heptadecaContains phenyl group; similar tetracyclic structureAntimicrobial
12,14-Dioxa-8-azatetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecaTwo oxygen atoms; different ring arrangementAnticancer

The uniqueness of 8-oxa-12,16-dithia lies in its specific combination of sulfur and nitrogen heteroatoms along with a complex tetracyclic framework that may offer distinct biological activities not found in other similar compounds.

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